N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide -

N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Catalog Number: EVT-4333130
CAS Number:
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] X-ray diffraction analysis and Hirshfeld surface studies revealed key interactions between the nitro group oxygen atoms and hydrogen atoms of the pyridine and pyrimidine rings. [] Molecular docking studies showed an energy affinity of ΔG = -10.3 kcal mol-1 for NPPA when interacting with the active pocket of a kinase enzyme (PDB ID 2hyy). []

Relevance: Although not structurally identical, NPPA shares some structural similarities with N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. Both compounds possess a 2-methyl-5-nitrophenyl moiety. Additionally, both are investigated for their potential as lead compounds in drug discovery, albeit targeting different diseases. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X chromosome (BMX). [] It exhibits an IC50 of 11 nM by forming a covalent bond with the cysteine 496 residue in the inactive conformation of BMX. [] CHMFL-BMX-078 shows high selectivity (S score(1) = 0.01) against a panel of 468 kinases/mutants and at least 40-fold selectivity over BTK kinase. []

Relevance: CHMFL-BMX-078 and N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide both contain a substituted benzamide group linked to a central aromatic ring. Although the central rings differ (pyrimidine in CHMFL-BMX-078 and phenyl in N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide), the presence of similar functional groups and their focus as kinase inhibitor candidates highlight a potential connection in chemical space. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with potential application in chronic myeloid leukemia treatment. [] It exhibits potent activity against ABL1 (IC50 = 70 nM) and high selectivity (S score (1) = 0.02). [] CHMFL-ABL-053 effectively suppresses BCR-ABL autophosphorylation (EC50 ≈ 100 nM) and downstream signaling mediators, including STAT5, Crkl, and ERK phosphorylation. []

Relevance: Similar to CHMFL-BMX-078, the structure of CHMFL-ABL-053 shares the presence of a substituted benzamide group connected to a central aromatic ring with N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, both CHMFL-ABL-053 and the target compound are investigated for their potential as kinase inhibitors. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: This compound, specifically the derivative (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246), is a potent and selective Na+/H+ exchanger (NHE) inhibitor. [] It demonstrates a 27-fold higher potency for the NHE-1 subtype compared to the NHE-2 isoform. [] This compound exhibits cardioprotective effects both in pre-ischemic and post-ischemic (prior to reperfusion) administration in experimental models of acute myocardial infarction. []

Relevance: Both (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine and N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide share the methylsulfonyl benzamide moiety. This structural similarity, along with the biological activity of (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives as NHE inhibitors, suggests a potential area of exploration for the biological activity of the target compound. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A acts as a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [, ] This compound exhibits nanomolar affinity for both cloned and native human CRF(1) receptors (pK(i) values of 8.73 and 9.08, respectively) with a 1000-fold selectivity over CRF(2 alpha) receptors and CRF-binding protein. [] It effectively antagonizes CRF-induced cAMP production and ACTH secretion in cellular models. [] Furthermore, SSR125543A displays anxiolytic and antidepressant-like effects in various rodent models. []

Relevance: While SSR125543A doesn't share a direct structural resemblance with N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, it highlights the importance of exploring diverse chemical structures for potential biological activity. Given the target compound's structural features, investigating its interaction with CRF(1) receptors could be a potential avenue for research. [, ]

Properties

Product Name

N~1~-(2-methyl-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-(2-methyl-5-nitrophenyl)propanamide

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H21N3O5S/c1-12-5-8-15(9-6-12)20(27(4,25)26)14(3)18(22)19-17-11-16(21(23)24)10-7-13(17)2/h5-11,14H,1-4H3,(H,19,22)

InChI Key

JACWLMBWVUWFIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.